molecular formula C19H19F4N3O2 B2853905 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2380174-60-5

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B2853905
CAS No.: 2380174-60-5
M. Wt: 397.374
InChI Key: VPBPXNCKRLFMRF-UHFFFAOYSA-N
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Description

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, a piperidine ring, and a trifluoromethylphenyl group, which contribute to its distinct properties.

Preparation Methods

The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves several steps, typically starting with the preparation of the fluoropyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring and trifluoromethylphenyl group contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one can be compared with similar compounds, such as:

    1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one: This compound lacks the trifluoromethylphenyl group, which may result in different chemical and biological properties.

    1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one: This compound has a different alkyl chain length, which can affect its reactivity and applications.

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O2/c20-15-11-24-18(25-12-15)28-16-7-9-26(10-8-16)17(27)6-3-13-1-4-14(5-2-13)19(21,22)23/h1-2,4-5,11-12,16H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBPXNCKRLFMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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